![molecular formula C20H25N5O B12273284 2-tert-butyl-1-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12273284.png)
2-tert-butyl-1-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-butyl-1-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core, a pyrazole moiety, and an azetidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-1-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole core, followed by the introduction of the pyrazole and azetidine moieties. Key steps include:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Pyrazole Moiety: The pyrazole ring can be synthesized via the condensation of hydrazines with 1,3-diketones or their equivalents.
Formation of the Azetidine Ring: The azetidine ring is typically introduced through cyclization reactions involving appropriate precursors such as β-amino alcohols.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-tert-butyl-1-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its structural properties may be useful in the development of novel materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.
Mécanisme D'action
The mechanism of action of 2-tert-butyl-1-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-tert-butyl-1H-benzodiazole: Lacks the pyrazole and azetidine moieties, making it less complex.
1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidine: Lacks the benzodiazole core.
2-tert-butyl-1-[1-(1H-pyrazole-5-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole: Similar but without the dimethyl substitution on the pyrazole ring.
Uniqueness
The uniqueness of 2-tert-butyl-1-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole lies in its combination of structural features, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C20H25N5O |
|---|---|
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
[3-(2-tert-butylbenzimidazol-1-yl)azetidin-1-yl]-(2,5-dimethylpyrazol-3-yl)methanone |
InChI |
InChI=1S/C20H25N5O/c1-13-10-17(23(5)22-13)18(26)24-11-14(12-24)25-16-9-7-6-8-15(16)21-19(25)20(2,3)4/h6-10,14H,11-12H2,1-5H3 |
Clé InChI |
BNXBABLHJRVZQO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1)C(=O)N2CC(C2)N3C4=CC=CC=C4N=C3C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-Oxo-2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B12273206.png)
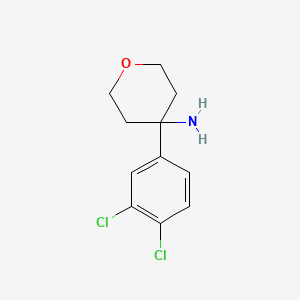
![2-Methyl-3-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)quinoxaline](/img/structure/B12273229.png)
![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-phenoxypropanamide](/img/structure/B12273230.png)

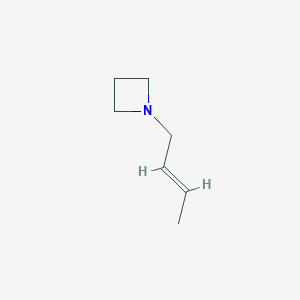
![N,N,6-trimethyl-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12273236.png)
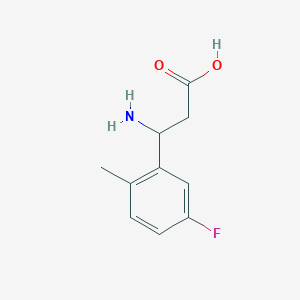
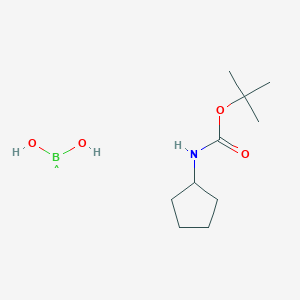
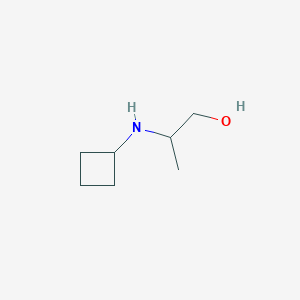
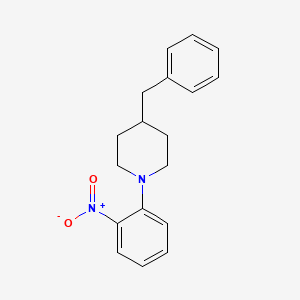
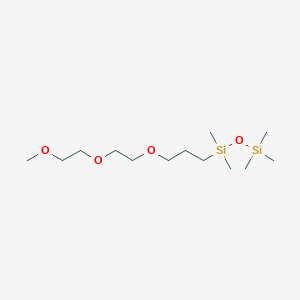
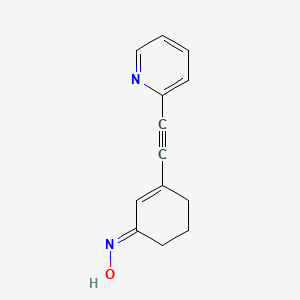
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-methanesulfonyl-N-methyl-1,3-benzothiazol-2-amine](/img/structure/B12273283.png)
